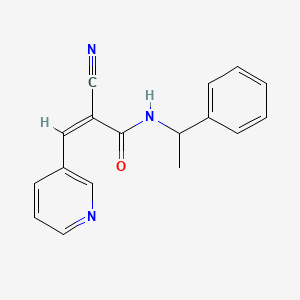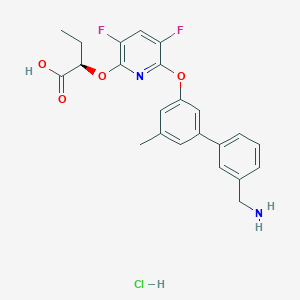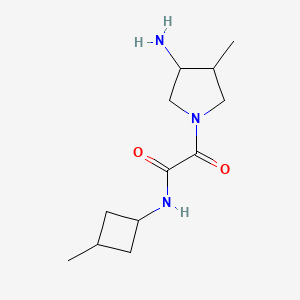
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide, also known as compound 1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a small molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its mechanism of action and to optimize its therapeutic potential. Another area of interest is its potential use as a tool for studying certain signaling pathways involved in cancer cell growth and proliferation. Studies are needed to determine its specificity and selectivity for these pathways. Finally, further studies are needed to determine the safety and toxicity of this compound 1 in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
Compound 1 can be synthesized using various methods, including the reaction of 3-bromopyridine with 2-cyano-N-(1-phenylethyl)prop-2-enamide in the presence of a palladium catalyst. This method yields 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 in high purity and is suitable for large-scale synthesis. Other methods include the reaction of 3-iodopyridine with the same starting material and the use of different catalysts such as copper or nickel.
Applications De Recherche Scientifique
Compound 1 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide 1 has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and induce cell cycle arrest. In addition, this compound 1 has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B7358325.png)
![2-(6-methoxypyridin-2-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7358342.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B7358350.png)
![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,2R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethanone](/img/structure/B7358357.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)

![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)